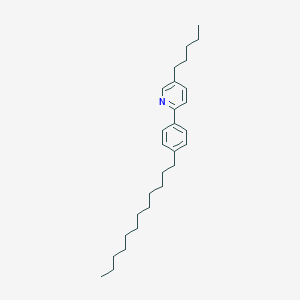
2-(4-Dodecylphenyl)-5-pentylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Dodecylphenyl)-5-pentylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by a pyridine ring substituted with a dodecylphenyl group at the 2-position and a pentyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dodecylphenyl)-5-pentylpyridine typically involves the reaction of 4-dodecylbenzaldehyde with 2-pentylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Dodecylphenyl)-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Applications De Recherche Scientifique
2-(4-Dodecylphenyl)-5-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or surfactants.
Mécanisme D'action
The mechanism of action of 2-(4-Dodecylphenyl)-5-pentylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
2-(4-Dodecylphenyl)-5-pentylpyridine can be compared with other similar compounds, such as:
2-(4-Dodecylphenyl)-5-methylpyridine: Similar structure but with a methyl group instead of a pentyl group.
2-(4-Dodecylphenyl)-5-ethylpyridine: Similar structure but with an ethyl group instead of a pentyl group.
2-(4-Dodecylphenyl)-5-propylpyridine: Similar structure but with a propyl group instead of a pentyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variation in the alkyl chain length.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further investigation in biology and medicine.
Propriétés
Formule moléculaire |
C28H43N |
|---|---|
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
2-(4-dodecylphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-8-9-10-11-12-13-15-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-14-6-4-2/h18-24H,3-17H2,1-2H3 |
Clé InChI |
XXFVNEOAZPFODY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)
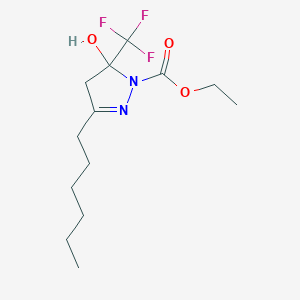


![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B12452982.png)
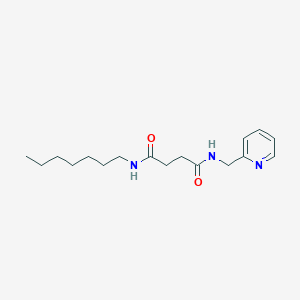
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12452985.png)
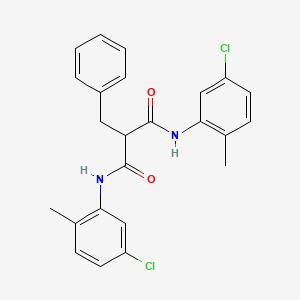
![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)

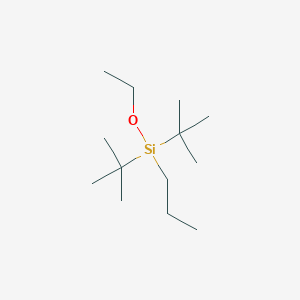
![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12453032.png)
![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)
